![molecular formula C8H7F3Se B14449294 Benzene, [(2,2,2-trifluoroethyl)seleno]- CAS No. 73194-23-7](/img/structure/B14449294.png)
Benzene, [(2,2,2-trifluoroethyl)seleno]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, [(2,2,2-trifluoroethyl)seleno]- is an organoselenium compound that features a benzene ring substituted with a [(2,2,2-trifluoroethyl)seleno] group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(2,2,2-trifluoroethyl)seleno]- typically involves the reaction of benzene with a [(2,2,2-trifluoroethyl)seleno] reagent under controlled conditions. One common method involves the use of [(2,2,2-trifluoroethyl)seleno] chloride in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic substitution reaction on the benzene ring.
Industrial Production Methods
Industrial production of Benzene, [(2,2,2-trifluoroethyl)seleno]- may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene, [(2,2,2-trifluoroethyl)seleno]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the seleno group to selenides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the seleno group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
Benzene, [(2,2,2-trifluoroethyl)seleno]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoselenium compounds.
Biology: Investigated for its potential biological activity and as a tool for studying selenium biochemistry.
Medicine: Explored for its potential therapeutic properties, including anticancer and antioxidant activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of Benzene, [(2,2,2-trifluoroethyl)seleno]- involves its interaction with molecular targets through the seleno group. This group can participate in redox reactions, forming reactive intermediates that can interact with biological molecules such as proteins and nucleic acids. The trifluoroethyl group enhances the compound’s stability and reactivity, making it a valuable tool in various chemical and biological studies.
Comparison with Similar Compounds
Similar Compounds
Benzene, [(2,2,2-trifluoroethyl)thio]-: Similar structure but with a sulfur atom instead of selenium.
Benzene, [(2,2,2-trifluoroethyl)oxy]-: Contains an oxygen atom in place of selenium.
Benzene, [(2,2,2-trifluoroethyl)amino]-: Features a nitrogen atom instead of selenium.
Uniqueness
Benzene, [(2,2,2-trifluoroethyl)seleno]- is unique due to the presence of the selenium atom, which imparts distinct chemical properties such as higher reactivity in redox reactions and potential biological activity. The trifluoroethyl group further enhances its stability and reactivity, making it a versatile compound in various applications.
Properties
CAS No. |
73194-23-7 |
|---|---|
Molecular Formula |
C8H7F3Se |
Molecular Weight |
239.11 g/mol |
IUPAC Name |
2,2,2-trifluoroethylselanylbenzene |
InChI |
InChI=1S/C8H7F3Se/c9-8(10,11)6-12-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
MJBKCQODXPEXNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-1,1,2,2-tetramethyl-2-[(trimethylsilyl)oxy]disilane](/img/structure/B14449220.png)
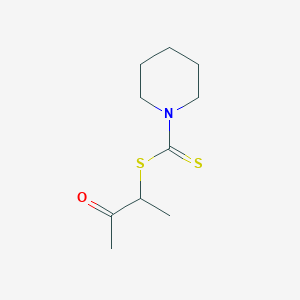
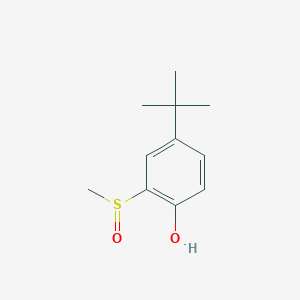
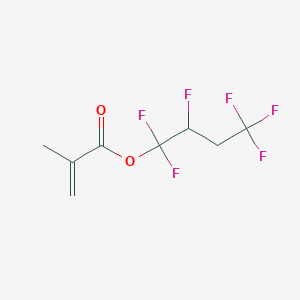
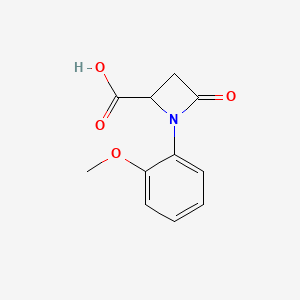
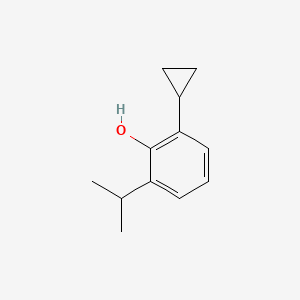
![Phenol, 2-[[(2-furanylmethyl)imino]methyl]-](/img/structure/B14449255.png)
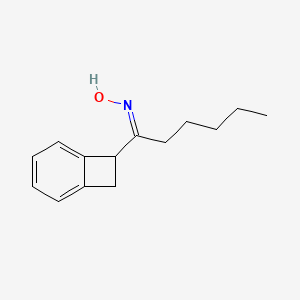
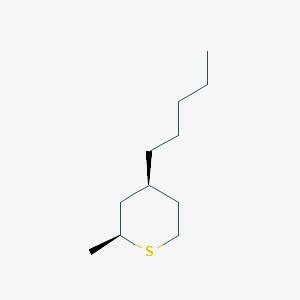
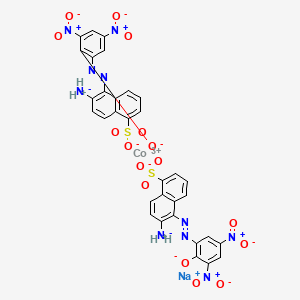
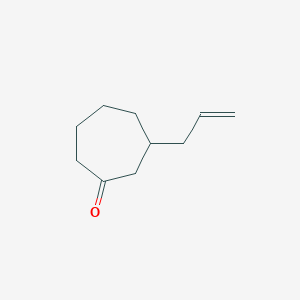
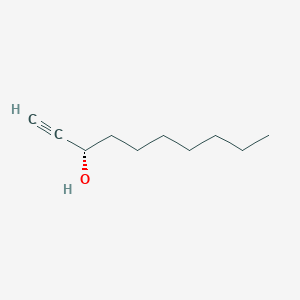

![5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14449293.png)
